molecular formula C19H18N2O5S B3446732 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide

3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide

Cat. No. B3446732
M. Wt: 386.4 g/mol
InChI Key: IBHYHGZEAOIQGJ-UHFFFAOYSA-N
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Description

3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide, also known as FMSB, is a chemical compound that has been widely studied for its potential applications in scientific research. FMSB is a benzamide derivative that has a sulfonyl group and a furanyl group attached to the benzene ring. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide involves binding to the extracellular domain of ion channels, thereby blocking the flow of ions through the channel. This results in a decrease in the electrical activity of the cell, which can be measured using electrophysiological techniques.
Biochemical and Physiological Effects:
3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been found to have a range of biochemical and physiological effects. In addition to its effects on ion channels, 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in a more targeted manner. However, one limitation of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide is that it may not be effective in all types of cells or tissues, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide. One area of interest is in the development of new ion channel inhibitors based on the structure of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide. Another potential direction is in the study of the physiological effects of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide in vivo, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide and its effects on different types of ion channels and enzymes.

Scientific Research Applications

3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the study of ion channels, which are proteins that are involved in the transport of ions across cell membranes. 3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide has been shown to selectively inhibit certain types of ion channels, making it a useful tool for studying their function.

properties

IUPAC Name

3-(furan-2-ylmethylsulfamoyl)-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-25-17-10-9-14(19(22)21-15-6-3-2-4-7-15)12-18(17)27(23,24)20-13-16-8-5-11-26-16/h2-12,20H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYHGZEAOIQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Furan-2-ylmethyl)-sulfamoyl]-4-methoxy-N-phenyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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